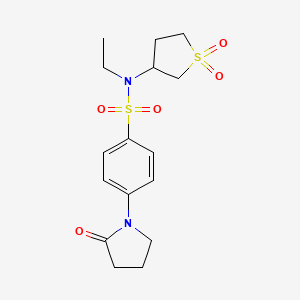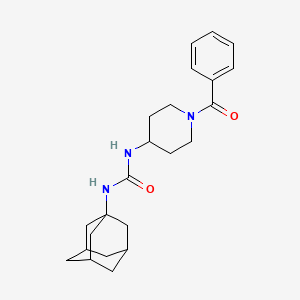
1-(4-methoxyphenyl)-3-(4-methylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-3-(4-methylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound has gained significant attention in scientific research due to its diverse range of biological and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-(4-methoxyphenyl)-3-(4-methylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed that the compound exerts its pharmacological effects by interacting with various targets in the body, including neurotransmitter receptors, ion channels, and enzymes. For example, it has been shown to bind to the GABA-A receptor and enhance its activity, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-3-(4-methylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-methoxyphenyl)-3-(4-methylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole in lab experiments is its diverse range of biological and pharmacological properties. This makes it a useful tool for investigating various disease states and potential therapeutic targets. However, one limitation of using this compound is its relatively low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on 1-(4-methoxyphenyl)-3-(4-methylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole. One direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its anticancer properties and its potential use in cancer therapy. Additionally, further research is needed to elucidate the exact mechanism of action of the compound and its interaction with various targets in the body.
Méthodes De Synthèse
The synthesis of 1-(4-methoxyphenyl)-3-(4-methylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole can be achieved through several methods. One of the most commonly used methods is the condensation reaction of 4-methoxybenzaldehyde, 4-methylacetophenone, and 2-thiophenecarboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, and the product is obtained in good yield and purity.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-3-(4-methylphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its various biological and pharmacological properties. It has been shown to possess anti-inflammatory, analgesic, anticonvulsant, antidepressant, and anticancer activities. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-15-5-7-16(8-6-15)19-14-20(21-4-3-13-25-21)23(22-19)17-9-11-18(24-2)12-10-17/h3-13,20H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVLFGNAXMUFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-hydroxyethyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B5030615.png)

![4'-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)imino]methyl}-4-biphenylyl acetate](/img/structure/B5030631.png)
![methyl 4-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B5030646.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5030657.png)
![N-{2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5030660.png)
![N-[4-(2-amino-3-cyano-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B5030663.png)
![2-{[3-(2-ethoxyphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5030664.png)
![1-allyl-3-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]pyridinium iodide](/img/structure/B5030668.png)
![N-(4-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5030676.png)
![7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5030680.png)
![2-(4-methylphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5030689.png)
![N-[bis(4-fluorophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide](/img/structure/B5030697.png)